![molecular formula C22H26N2O4S B3202380 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1021208-75-2](/img/structure/B3202380.png)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Scientific Research Applications
Alzheimer’s Disease Research
Background:: Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. It remains incurable, and current treatments focus on managing symptoms.
Application:: Researchers have explored the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors enhance acetylcholine levels in the brain, which may improve cognitive function in AD patients. Notably, two derivatives—4g and 3a —showed promising inhibition of AChE, making them potential candidates for further investigation .
Anticancer Properties
Background:: Cancer remains a significant global health challenge, necessitating the discovery of novel therapeutic agents.
Application:: Several derivatives of this compound demonstrated strong cytotoxicity against human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer). Among them, 5g stood out with an impressive IC50 value of 0.65 μM, surpassing even the positive control drug adriamycin. This suggests its potential as an anticancer agent .
Structure-Activity Relationship Studies
Background:: Analyzing the relationship between chemical structure and biological activity informs drug design.
Application:: Docking assays comparing this compound with donepezil (a known AChE inhibitor) against AChE enzyme provide insights into structure-activity relationships. Researchers can use this information to optimize derivatives for specific therapeutic purposes.
properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-5-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-15-7-10-20(28-2)21(13-15)29(26,27)23-18-9-8-16-11-12-24(19(16)14-18)22(25)17-5-3-4-6-17/h7-10,13-14,17,23H,3-6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSWBDFPNVPQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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